3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione
Overview
Description
The compound appears to be a purine derivative. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP.
Synthesis Analysis
Without specific information, it’s hard to provide a synthesis analysis. However, purine derivatives are typically synthesized via multi-step organic synthesis.Molecular Structure Analysis
The compound appears to have a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. It also appears to have a hexyl (6-carbon) chain attached to it.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a chemical reactions analysis. However, purine derivatives can undergo a variety of reactions, including substitution and addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s hard to provide a detailed analysis.Scientific Research Applications
Synthesis and Derivatives
- 3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, a derivative of 3,7-dihydro-1H-purine-2,6-dione, has been synthesized through alkylation processes. This synthesis is vital for developing compounds that affect thrombocyte and erythrocyte aggregation (Rybár, Turčáni, & Alföldi, 1993).
Photochemistry
- Photochemistry has been employed to create novel derivatives of this compound. Under specific conditions, various unique derivatives are produced, which are significant for understanding the compound’s chemical behavior and potential applications (Han, Bonnet, & V. D. Westhuizen, 2008).
Protective Group Synthesis
- Thietanyl protection, a method in synthetic chemistry, is used in the synthesis of specific derivatives of this compound. It highlights the need for protective groups in synthesizing complex molecules (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
- Studies on the molecular structure and normal vibrations of xanthine and its methyl derivatives, including 3,7-dihydro-purine-2,6-dione, provide insights into the structural and electronic characteristics of these compounds (Gobre, Pinjari, & Gejji, 2010).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
- Derivatives of 3,7-dihydro-purine-2,6-dione have been synthesized as dipeptidyl peptidase IV inhibitors, showcasing their potential in therapeutic applications, particularly in treating metabolic disorders (Mo et al., 2015).
Safety And Hazards
Without specific information, it’s hard to provide a safety and hazards analysis. However, like all chemicals, safe handling and proper protective equipment should be used when working with this compound.
Future Directions
The future directions for research on this compound would depend on its potential applications. Without more information, it’s hard to provide specific future directions.
properties
IUPAC Name |
1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHJDUQMYELJQ-XERRXZQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)CCCCC(=O)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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